molecular formula C16H8Cl2 B1220642 1,8-Dichloropyrene CAS No. 89315-22-0

1,8-Dichloropyrene

Cat. No. B1220642
CAS RN: 89315-22-0
M. Wt: 271.1 g/mol
InChI Key: QBYRCJCPADWWBX-UHFFFAOYSA-N
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Description

1,8-Dichloropyrene is a chlorinated polycyclic aromatic hydrocarbon . It is a high-quality certified reference material used in cancer research and analytical standards .


Synthesis Analysis

The synthesis of 1,8-Dichloropyrene is achieved by the reaction of Pyrene . The dominant process of generation is by reaction of PAHs with chlorine in pyrosynthesis . This secondary reaction process also occurs in aquatic environments .


Physical And Chemical Properties Analysis

1,8-Dichloropyrene has a melting point of 158-162°C. It is slightly soluble in chloroform and methanol. It is a solid substance with a white to off-white color .

Scientific Research Applications

Fluorescent Organogel Synthesis

1,8-Dichloropyrene derivatives have been used in the synthesis of fluorescent organogels. For instance, a pyrene-containing compound demonstrated stable gel-formation properties in various solvents and exhibited selective fluorescence behavior towards Zn2+ in aqueous solution. These compounds' aggregation behavior and temperature-dependent emission properties suggest potential applications in materials science and sensing technologies (Huang, Chen, Huang, & Xu, 2014).

Photophysical Properties Study

Research on 1,8-Dichloropyrene analogs like 1,8-dioxapyrene has contributed to understanding the photophysical characteristics of these compounds. Studies involving NMR characterization have provided insights into their electron delocalization and potential applications in photophysical and photochemical processes (Buisson, Kotzyba, Lièvremont, Demerseman, Platzer, Bideau, & Cotrait, 1993).

Environmental Chemistry

The transformation of pyrene into chlorinated derivatives like 1,8-dichloropyrene in environmental settings has been studied. For example, the chlorination of pyrene in soil components under xenon irradiation has been explored, revealing how different soil components influence the formation of chlorinated pyrenes (Sugiyama, Katagiri, Kaneko, Watanabe, & Hirayama, 1999).

Macrocyclic Synthesis

1,8-Dichloropyrene has been utilized in the synthesis of macrocycles, specifically in the formation of 1,8-pyrenylene-ethynylene macrocycles. These macrocycles have unique properties like little or no macrocyclic ring current and potential for small molecule intercalation, suggesting applications in molecular recognition and materials chemistry (Venkataramana et al., 2011).

Safety And Hazards

1,8-Dichloropyrene is a mutagenic compound, as it has shown mutagenic effects on Salmonella typhimurium TA 98 and 100 strains . Further safety and hazard information is not explicitly mentioned in the search results.

properties

IUPAC Name

1,8-dichloropyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2/c17-13-7-3-9-1-2-10-4-8-14(18)12-6-5-11(13)15(9)16(10)12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYRCJCPADWWBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C(C=C2)Cl)C=CC4=C(C=CC1=C43)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20237614
Record name 1,8-Dichloropyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20237614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Dichloropyrene

CAS RN

89315-22-0
Record name 1,8-Dichloropyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089315220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,8-Dichloropyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20237614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
A Colmsjö, A Rannug, U Rannug - Mutation Research/Genetic Toxicology, 1984 - Elsevier
A series of chlorinations of some polynuclear aromatic hydrocarbons (PAH) were carried out and the products were tested for mutagenicity on Salmonella typhimurium TA98 and TA100. …
Number of citations: 113 www.sciencedirect.com
H Nakamura, Y Tomonaga, K Miyata… - … science & technology, 2007 - ACS Publications
The reaction of polycyclic aromatic hydrocarbons (PAHs) previously adsorbed on silica gel or diatomaceous earth with sodium hypochlorite was carried out to elucidate their reactivity to …
Number of citations: 25 pubs.acs.org
K Kosaka, H Koshino, N Yoshida… - Journal of Water Supply …, 2010 - iwaponline.com
The behaviour of pyrene and its decomposition by-products in chlorination and their aryl hydrocarbon receptor (AhR) ligand activities were investigated. In the study on pyrene …
Number of citations: 3 iwaponline.com
UL Nilsson, CE Oestman - Environmental science & technology, 1993 - ACS Publications
A method for sensitive and selective analysis of chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs) is described. Two-dimensional liquid chromatography was applied for the …
Number of citations: 102 pubs.acs.org
GW Somsen, LPP Van Stee, C Gooijer… - Analytica chimica …, 1994 - Elsevier
Liquid chromatography (LC) was coupled semi on-line to Fourier transform infrared spectrometry (FT-IR) using a spray-jet assembly interface to eliminate the LC eluent prior to IR …
Number of citations: 23 www.sciencedirect.com
RJ Van de Nesse, IH Vinkenburg, RHJ Jonker… - Applied …, 1994 - opg.optica.org
Storage of the effluent from a column liquid chromatograph (LC) on a thin-layer chromatography (TLC) plate was utilized to identify analytes with fluorimetric techniques in the absence …
Number of citations: 11 opg.optica.org
UL Nilsson, AL Colmsjö - Chemosphere, 1990 - Elsevier
Eleven of the most commonly found PAHs were subjected to different chlorination reactions, the products formed being then analyzed by GC/MS. These reactions were performed in …
Number of citations: 22 www.sciencedirect.com
UL Nilsson, AL Colmsjö - Chromatographia, 1992 - Springer
The retention behaviour of chloro-substituted PAHs on several commercial normal bonded phase HPLC columns has been investigated. Chloro-substitution was shown to generally …
Number of citations: 10 link.springer.com
D Wang, X Xu, S Chu, D Zhang - Chemosphere, 2003 - Elsevier
Chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs) released from combustion of polyvinylchloride (PVC) at different furnace temperatures were investigated. A laboratory-scale …
Number of citations: 67 www.sciencedirect.com
A Kitazawa, T Amagai, T Ohura - Environmental science & …, 2006 - ACS Publications
Concentrations of 12 chlorinated polycyclic aromatic hydrocarbons (ClPAHs) and the corresponding 5 parent PAHs associated with particulates in urban air in Shizuoka, Japan, were …
Number of citations: 102 pubs.acs.org

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